molecular formula C14H14N2O4S2 B2618799 3-methyl-2-oxo-N-(2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428373-37-8

3-methyl-2-oxo-N-(2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2618799
CAS No.: 1428373-37-8
M. Wt: 338.4
InChI Key: UZYZDAJMPAPLHT-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-(2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide ( 1428373-37-8) is a synthetic chemical reagent with a molecular formula of C14H14N2O4S2 and a molecular weight of 338.402 g/mol. Its structure is characterized by a 3-methyl-2,3-dihydrobenzo[d]oxazole-5-sulfonamide core, a motif known to contribute to diverse pharmacological activities, linked via a sulfonamide group to a 2-(thiophen-3-yl)ethyl chain . The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including antibacterial, anti-carbonic anhydrase, and anti-inflammatory properties . The integration of the thiophene heterocycle, a privileged structure in drug discovery, further enhances the potential of this compound as a versatile scaffold in biomedical research . This makes it a valuable intermediate for researchers exploring novel chemical entities in areas such as enzyme inhibition, the development of hybrid molecules, and structure-activity relationship (SAR) studies. The compound is provided strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this and all sulfonamide-based compounds with appropriate safety precautions, as some members of this class have been associated with allergic responses in clinical settings .

Properties

IUPAC Name

3-methyl-2-oxo-N-(2-thiophen-3-ylethyl)-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-16-12-8-11(2-3-13(12)20-14(16)17)22(18,19)15-6-4-10-5-7-21-9-10/h2-3,5,7-9,15H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYZDAJMPAPLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CSC=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-2-oxo-N-(2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]oxazole moiety, a sulfonamide group, and a thiophene ring. The molecular formula is C13H13N2O4SC_{13}H_{13}N_2O_4S, and it exhibits properties typical of sulfonamide derivatives, which are known for their diverse biological activities.

Biological Activity

1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]oxazole have shown effectiveness against various bacterial strains. In vitro studies suggest that the presence of the thiophene group enhances the antimicrobial efficacy of the compound by improving membrane permeability and interaction with bacterial targets .

2. Anticancer Properties
The anticancer potential of sulfonamide derivatives has been documented extensively. A study focusing on related oxazole compounds demonstrated that they inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cell lines remains to be fully elucidated but is anticipated based on structural analogs.

3. Anti-tubercular Activity
Recent investigations into oxadiazole and thiadiazole derivatives have revealed promising anti-tubercular activity. Compounds similar to this compound have been reported to exhibit significant inhibition against Mycobacterium tuberculosis in vitro, suggesting that modifications to the benzo[d]oxazole framework could yield effective anti-TB agents .

Case Studies

StudyCompoundActivityFindings
Villemagne et al. (2020)Oxadiazole derivativesAnti-tubercularCompounds showed up to 96% inhibition against M. tuberculosis at certain concentrations .
Parikh et al. (2020)Substituted oxadiazolesAnti-TBReported MIC values as low as 0.045 µg/mL for effective compounds .
Jain et al. (2016)Quinoline-oxadiazole hybridsAnti-TBHighest activity with MIC of 0.4 µM against M. tuberculosis .

Synthesis

The synthesis of this compound can be achieved through a multi-step process involving microwave-assisted reactions that enhance yield and reduce reaction time . This method allows for the efficient production of sulfonamide derivatives suitable for high-throughput screening in drug discovery.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity :
    • Sulfonamides are known for their antibacterial properties. The presence of the benzo[d]oxazole moiety enhances the compound's ability to inhibit bacterial growth. Studies have shown that derivatives with similar structures exhibit significant activity against a range of bacteria, including resistant strains.
  • Antitumor Effects :
    • Compounds containing benzo[d]oxazole have been reported to possess anticancer properties. Research indicates that the incorporation of the thiophene group may enhance the cytotoxicity against cancer cell lines through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties :
    • The sulfonamide group is associated with anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis. In vitro studies suggest that this compound may reduce inflammatory markers in human cell lines.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those similar to our compound. Results indicated that compounds with a thiophene substitution exhibited improved efficacy against Gram-positive and Gram-negative bacteria compared to traditional sulfonamides .

Case Study 2: Antitumor Activity

Research published in a peer-reviewed journal highlighted that derivatives of benzo[d]oxazole demonstrated significant cytotoxic effects on human cancer cell lines. The study found that introducing a thiophene group increased apoptosis rates, suggesting a synergistic effect .

Case Study 3: Anti-inflammatory Mechanism

In vitro experiments showed that compounds similar to 3-methyl-2-oxo-N-(2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide reduced levels of pro-inflammatory cytokines in macrophage cultures. This suggests potential use in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues share the benzo[d]oxazole-5-sulfonamide backbone but differ in N-substituents, which critically influence physicochemical and pharmacological properties.

Compound Name Substituent (R Group) Key Features Reference
3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide -H (Parent compound) Lacks N-substituent; simpler structure, lower molecular weight.
N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-...sulfonamide 2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl Bulky, polar substituent with dual heterocycles; may reduce lipophilicity.
3-Methyl-2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-...sulfonamide 3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl Fluorinated phenyl group enhances metabolic stability and hydrophobicity.

Physicochemical Properties

  • The trifluorophenyl analogue () likely has higher logP due to fluorine’s hydrophobicity.
  • Solubility : The hydroxy-containing substituent in ’s compound may enhance aqueous solubility via hydrogen bonding, contrasting with the more lipophilic thiophene and trifluorophenyl derivatives.

Pharmacological Profiles

  • Metabolic Stability : Fluorinated () and heterocyclic () substituents may slow hepatic metabolism compared to the parent compound.

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